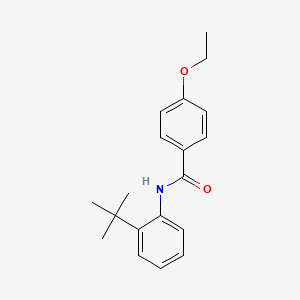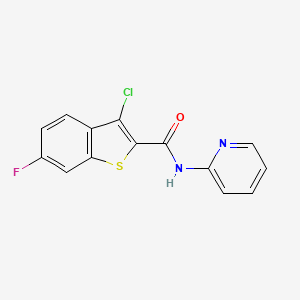
4-ethylphenyl N-(2,5-dichlorophenyl)-P-methylphosphonamidoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethylphenyl N-(2,5-dichlorophenyl)-P-methylphosphonamidoate, also known as EA-2192, is a chemical compound that belongs to the class of organophosphate compounds. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
The mechanism of action of 4-ethylphenyl N-(2,5-dichlorophenyl)-P-methylphosphonamidoate involves the inhibition of acetylcholinesterase, which leads to an increase in the concentration of acetylcholine in the synaptic cleft. This, in turn, leads to an enhancement of cholinergic neurotransmission, which is crucial for cognitive function.
Biochemical and Physiological Effects:
4-ethylphenyl N-(2,5-dichlorophenyl)-P-methylphosphonamidoate has been shown to have a range of biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease, as well as to reduce the levels of amyloid-beta, a protein that is associated with the development of Alzheimer's disease. 4-ethylphenyl N-(2,5-dichlorophenyl)-P-methylphosphonamidoate has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of neuroinflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-ethylphenyl N-(2,5-dichlorophenyl)-P-methylphosphonamidoate is its high affinity for acetylcholinesterase, which makes it a potential candidate for the treatment of neurodegenerative disorders. However, one of the limitations of 4-ethylphenyl N-(2,5-dichlorophenyl)-P-methylphosphonamidoate is its toxicity, which can be a concern in lab experiments. It is important to use appropriate safety measures when working with 4-ethylphenyl N-(2,5-dichlorophenyl)-P-methylphosphonamidoate.
Direcciones Futuras
There are several future directions for the study of 4-ethylphenyl N-(2,5-dichlorophenyl)-P-methylphosphonamidoate. One potential direction is to investigate its potential as a treatment for other neurodegenerative disorders, such as Parkinson's disease. Another direction is to investigate the potential of 4-ethylphenyl N-(2,5-dichlorophenyl)-P-methylphosphonamidoate as a therapeutic agent for neuroinflammatory disorders. Additionally, further studies are needed to investigate the safety and efficacy of 4-ethylphenyl N-(2,5-dichlorophenyl)-P-methylphosphonamidoate in humans.
Métodos De Síntesis
4-ethylphenyl N-(2,5-dichlorophenyl)-P-methylphosphonamidoate can be synthesized using a multi-step process that involves the reaction of 4-ethylphenol with 2,5-dichlorophenyl isocyanate, followed by the reaction of the resulting intermediate with methylphosphonic dichloride. The final product is obtained by hydrolysis of the intermediate with sodium hydroxide. The synthesis method has been optimized to produce high yields of pure 4-ethylphenyl N-(2,5-dichlorophenyl)-P-methylphosphonamidoate.
Aplicaciones Científicas De Investigación
4-ethylphenyl N-(2,5-dichlorophenyl)-P-methylphosphonamidoate has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. This property makes 4-ethylphenyl N-(2,5-dichlorophenyl)-P-methylphosphonamidoate a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
2,5-dichloro-N-[(4-ethylphenoxy)-methylphosphoryl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2NO2P/c1-3-11-4-7-13(8-5-11)20-21(2,19)18-15-10-12(16)6-9-14(15)17/h4-10H,3H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZIPTIGHMTQDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OP(=O)(C)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2NO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethylphenyl N-(2,5-dichlorophenyl)-P-methylphosphonamidate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-3-nitrobenzaldehyde](/img/structure/B5786151.png)


![(2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetonitrile](/img/structure/B5786180.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxy-1-naphthalenesulfonamide](/img/structure/B5786182.png)
![2-[(3-bromobenzyl)thio]acetamide](/img/structure/B5786190.png)
![N-{[(2-methylphenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide](/img/structure/B5786194.png)

![2-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5786211.png)

![4-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5786222.png)
![4-[benzyl(methylsulfonyl)amino]-N-methylbenzamide](/img/structure/B5786229.png)
